
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a nitrogen-rich molecule that likely shares characteristics with other tetrazole derivatives. Tetrazoles are known for their energetic properties and potential applications in materials science. Although the specific compound is not directly discussed in the provided papers, we can infer from related research that such compounds are of interest due to their structural uniqueness and potential for high performance in various applications, such as antiallergic activities or as energetic materials.
Synthesis Analysis
The synthesis of related nitrogen-rich energetic compounds, such as 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, involves a multi-step process starting from diaminomaleodinitrile . This suggests that the synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide might also involve several steps, potentially including the formation of tetrazole rings and the introduction of functional groups like carboxamide. The synthesis process is likely to be carefully controlled to ensure the correct structure and to maximize yield and purity.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. The structure is often confirmed using techniques such as Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and single-crystal X-ray diffraction . These methods would be essential in analyzing the molecular structure of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide to ensure the correct formation of the compound and to determine its crystal structure.
Chemical Reactions Analysis
The chemical reactivity of tetrazole derivatives can be quite varied, depending on the substituents attached to the tetrazole ring. The provided papers do not detail specific reactions for the compound , but we can anticipate that it may undergo reactions typical of carboxamides and tetrazoles, such as hydrolysis, nucleophilic substitution, or participation in the formation of metal complexes . The presence of a fluorophenyl group could also influence the compound's reactivity, potentially making it more susceptible to electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives, such as thermal stability, density, and enthalpy of formation, can be predicted using computational methods like Gaussian 09 and empirical equations like Kamlet–Jacobs . These properties are crucial for understanding the behavior of the compound under various conditions. For instance, the thermal stability is indicative of the compound's suitability for use in high-temperature applications, while the detonation properties are relevant for energetic materials. The sensitivity to impact and friction is also an important consideration for safety and handling . The antiallergic activity of related compounds, as demonstrated by N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamide, suggests that the compound may also exhibit biological activity, which could be quantified using tests like the passive cutaneous anaphylaxis (PCA) test .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O3S/c13-8-1-3-10(4-2-8)18-16-11(15-17-18)12(19)14-9-5-6-22(20,21)7-9/h1-4,9H,5-7H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFSGYMIEMEYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

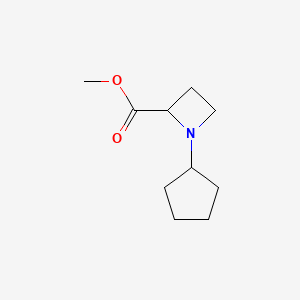
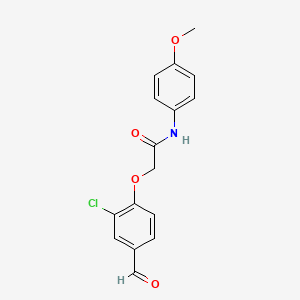
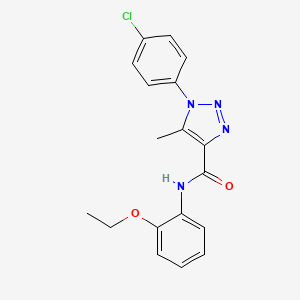
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone](/img/structure/B2516044.png)
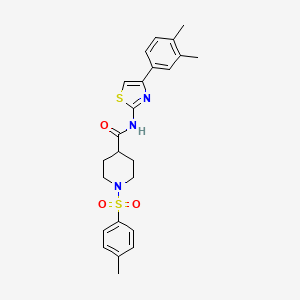
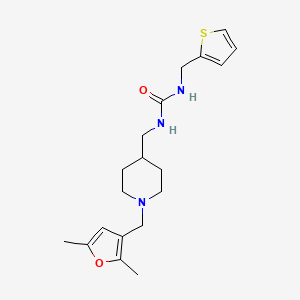
![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)
![7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2516051.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)
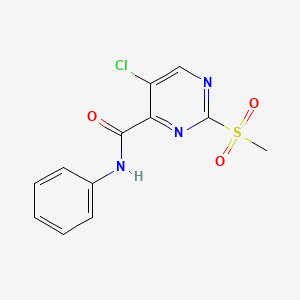
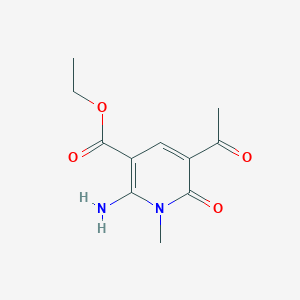
![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)
![(Z)-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2516062.png)